molecular formula C10H9BrN2O2 B572049 Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate CAS No. 1255098-82-8

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

Cat. No. B572049
CAS RN: 1255098-82-8
M. Wt: 269.098
InChI Key: BDJZZKVOBJHYTD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate is a nitrogen-containing heterocyclic compound . It has a molecular formula of C10H9BrN2O2 and an average mass of 269.095 Da .


Molecular Structure Analysis

The molecule consists of a pyrrole ring and a pyrazine ring . The structure also includes a bromine atom and an ethyl group . The exact molecular structure can be represented by the SMILES string CCc1cc2cc(Br)cnc2[nH]1 .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate is a solid compound . It has a molecular weight of 269.09 , and its exact mass is 267.98474 . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 3 rotatable bond count .

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis of Antibacterial Compounds : A derivative of Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate was used in the synthesis of pyrrolopyridine analogs showing antibacterial activity. The compound was synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, indicating its utility in developing antibacterial agents (Toja et al., 1986).

  • Intermediate in Insecticide Production : Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, closely related to the queried compound, is an important intermediate in the synthesis of the insecticide chlorantraniliprole. This synthesis route is noted for its simplicity and low cost, highlighting the compound's significance in industrial applications (Zhi-li, 2007).

Chemical Reactions and Modifications

  • Conversion to Pyrazolyl Derivatives : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, undergoes cyclocondensation to form ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. This demonstrates the compound's reactivity and potential for forming structurally diverse derivatives (Lebedˈ et al., 2012).

  • Synthesis of N-fused Heterocycles : Another application is seen in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions. This process is significant for preparing new N-fused heterocycle products in good yields (Ghaedi et al., 2015).

Safety and Hazards

The compound is classified as Eye Dam. 1 according to the GHS classification . The safety precautions include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .

properties

IUPAC Name

ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZZKVOBJHYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695139
Record name Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255098-82-8
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 5-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255098-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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